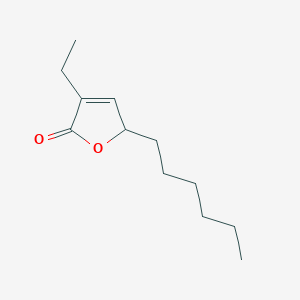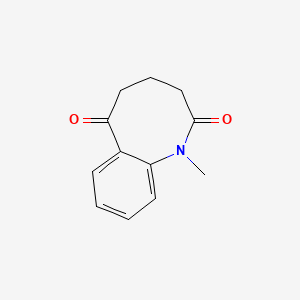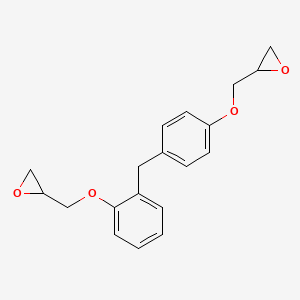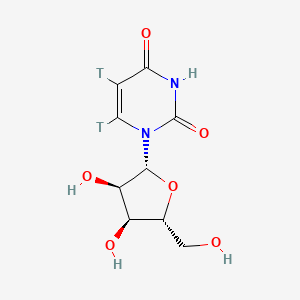
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- is a heterocyclic compound that features a benzene ring fused with a thiazole ring. This compound is part of the benzothiazole family, known for its diverse biological and pharmacological properties.
Métodos De Preparación
The synthesis of benzothiazole derivatives, including 2-(4-chlorophenyl)-2,3-dihydro-3-methyl-benzothiazole, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be converted into benzothiazoles.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups, leading to the formation of benzothiazole derivatives.
Biginelli reaction: A multi-component reaction that combines urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further transformed into benzothiazoles.
Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, providing a rapid and efficient route to benzothiazole derivatives.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, leading to the formation of benzothiazole derivatives in a single step.
Análisis De Reacciones Químicas
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substituting agents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Aplicaciones Científicas De Investigación
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- can be compared with other similar compounds, such as:
Benzoxazole: A heterocyclic compound with a benzene ring fused to an oxazole ring.
Benzimidazole: A heterocyclic compound with a benzene ring fused to an imidazole ring.
Benzoselenazole: A heterocyclic compound with a benzene ring fused to a selenazole ring.
These compounds share some similarities in their biological activities but differ in their chemical structures and specific applications .
Propiedades
Número CAS |
56864-78-9 |
|---|---|
Fórmula molecular |
C14H12ClNS |
Peso molecular |
261.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C14H12ClNS/c1-16-12-4-2-3-5-13(12)17-14(16)10-6-8-11(15)9-7-10/h2-9,14H,1H3 |
Clave InChI |
QLTYFGIDYNILOK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(SC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





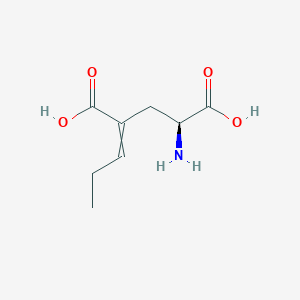

![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
